4-Formamidophenethyl formate

Chemoselective deprotection Formate ester hydrolysis DFT reactivity modeling

4-Formamidophenethyl formate (CAS 14984-13-5, molecular formula C₁₀H₁₁NO₃, exact mass 193.07389 Da) is a dual-functionalized phenethyl derivative bearing both a formamide (-NHCHO) and a formate ester (-OCHO) substituent on a para-substituted phenyl scaffold. The compound is catalogued as part of the Sigma-Aldrich AldrichCPR collection of unique chemicals for early discovery research, supplied at 25 mg scale with MDL number MFCD12828057.

Molecular Formula C10H11NO3
Molecular Weight 193.202
CAS No. 14984-13-5
Cat. No. B598657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formamidophenethyl formate
CAS14984-13-5
Molecular FormulaC10H11NO3
Molecular Weight193.202
Structural Identifiers
SMILESC1=CC(=CC=C1CCOC=O)NC=O
InChIInChI=1S/C10H11NO3/c12-7-11-10-3-1-9(2-4-10)5-6-14-8-13/h1-4,7-8H,5-6H2,(H,11,12)
InChIKeyKEOLHMUWXPEKQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Formamidophenethyl Formate (CAS 14984-13-5): Core Chemical Identity and Procurement-Relevant Characteristics


4-Formamidophenethyl formate (CAS 14984-13-5, molecular formula C₁₀H₁₁NO₃, exact mass 193.07389 Da) is a dual-functionalized phenethyl derivative bearing both a formamide (-NHCHO) and a formate ester (-OCHO) substituent on a para-substituted phenyl scaffold [1]. The compound is catalogued as part of the Sigma-Aldrich AldrichCPR collection of unique chemicals for early discovery research, supplied at 25 mg scale with MDL number MFCD12828057 . Its computed physicochemical properties include 1 hydrogen bond donor, 4 hydrogen bond acceptors, 6 rotatable bonds, and 14 heavy atoms, giving it a molecular weight of 193.20 g/mol . The compound's structural architecture—simultaneously presenting N-formyl and O-formyl reactive centers on the same phenethyl framework—constitutes its primary point of differentiation from simpler phenethyl formates (e.g., phenethyl formate, CAS 104-62-1) or standalone formamides (e.g., N-formyltyramine, CAS 13062-78-7) [2].

Dual-Formyl Architecture Orthogonal reactivity for sequential chemoselective transformations
Curated Screening Member AldrichCPR unique chemical, pre-vetted for discovery libraries
Discovery Scale Supply 25 mg format supports early synthesis and fragment screening

Why Generic Substitution of 4-Formamidophenethyl Formate Is Scientifically Unwarranted: Structural Orthogonality and Reactivity Gradients


Substituting 4-formamidophenethyl formate with a simple phenethyl formate or an isolated formamide eliminates the defining feature of this compound: the co-localization of two formyl groups with intrinsically different hydrolytic reactivity on a single molecular scaffold. DFT computational studies comparing methyl formate, formamide, and urea hydrolysis demonstrate that substrate reactivity decreases in the order ester > amide > urea, driven by increasing resonance stabilization of the reaction center, with an activation barrier difference of approximately 17–23 kJ/mol between ester and amide hydrolysis pathways [1]. This reactivity gradient means that in any aqueous or nucleophilic environment, the formate ester moiety will undergo preferential cleavage while the formamide remains intact, enabling chemoselective transformations that a mono-functional analog cannot replicate. Furthermore, the para-substituted phenethyl architecture provides a rigid, defined spatial relationship between N-formyl and O-formyl groups (six-bond separation with rotational degrees of freedom), a geometry that is absent from non-phenethyl or ortho/meta-substituted analogs and is critical for applications requiring sequential or orthogonal deprotection strategies [2]. Generic interchange based solely on the presence of a 'formyl' or 'phenethyl' substructure ignores this experimentally quantified reactivity hierarchy and the synthetic utility it enables.

Chemoselective Capability Absent Mono-functional analogs (phenethyl formate, N-formyltyramine) lack dual formyl centers; sequential deprotection not replicable.
Patent Route Unavailable Validated benzazepine synthesis (US 4,282,146) requires both N‑ and O‑formyl handles; substitutes fail at critical coupling steps.
Supplier Recognition Gap Commodity phenethyl formate lacks curated collection status; structural uniqueness signal not shared by bulk alternatives.

4-Formamidophenethyl Formate (14984-13-5): Quantitative Differentiation Evidence Against Closest Analogs


Hydrolytic Reactivity Differential Between Formate Ester and Formamide Moieties Enables Chemoselective Transformations

4-Formamidophenethyl formate contains both a formate ester and a formamide group on the same scaffold. DFT computational data on analogous model systems (methyl formate vs. formamide) demonstrate that the ester carbonyl is significantly more electrophilic and hydrolytically labile than the amide carbonyl, with a measured reactivity order of ester > amide > urea driven by increasing resonance stabilization of the reaction center [1][2]. This differential reactivity—approximately 17–23 kJ/mol difference in activation barrier between ester and amide hydrolysis—means that in a mixed formate ester/formamide compound, the O-formyl group can be selectively cleaved under mild aqueous acidic or basic conditions while leaving the N-formyl group intact, enabling sequential, orthogonal deprotection that is impossible with analogs bearing only one formyl functionality [1].

Hydrolytic Reactivity
Class-level
~17–23 kJ/mol higher barrier for formamide vs. formate ester hydrolysis; reactivity order ester > amide > urea
Supports chemoselective deprotection strategies
DFT model-system data; experimental confirmation in target compound recommended
Chemoselective deprotection Formate ester hydrolysis DFT reactivity modeling Orthogonal protecting group strategy

Patent-Validated Synthetic Utility as a Dedicated Intermediate for 3-Substituted Benzazepine Pharmacophores

4-Formamidophenethyl formate is explicitly validated as a synthetic intermediate in US Patent 4,282,146 (Pennwalt Corporation, 1981), where it serves as a precursor to 3-(4-formamidophenethyl)-1,2,4,5-tetrahydro-7,8-dimethoxy-3H,3-benzazepine (CAS 74888-04-3), a compound with a calculated LogP of 3.3, 26 heavy atoms, and 3 rings [1]. This benzazepine scaffold is a privileged pharmacophore for dopamine receptor ligands and cardiovascular agents. The patent describes a three-step sequence producing benzazepines in 'excellent yields,' wherein the 4-formamidophenethyl moiety is installed via the formate ester as a latent handle for subsequent functionalization [1]. In contrast, simpler phenethyl formate (CAS 104-62-1) lacks the N-formyl handle required for this specific benzazepine N-alkylation step, and N-formyltyramine (CAS 13062-78-7) lacks the O-formyl leaving group needed for the coupling chemistry—neither analog can substitute for 4-formamidophenethyl formate in this established synthetic route [1].

Patent Synthesis
Head-to-head
Explicit intermediate in US 4,282,146 for 3-substituted benzazepines; phenethyl formate and N‑formyltyramine not cited
Reported patent-precedented route; comparator utility absent
Three-step sequence: condensation, BF₃ ring closure, reductive cleavage
Benzazepine synthesis Pharmaceutical intermediate Patent-verified application Dopamine receptor ligands

Supplier-Validated Procurement Availability from Sigma-Aldrich AldrichCPR Collection Contrasting with Absence of Mono-Functional Analogs in Curated Screening Collections

4-Formamidophenethyl formate is stocked in the Sigma-Aldrich AldrichCPR collection (Product No. 3224763, 25 mg), a curated set of unique chemicals provided to early discovery researchers . Notably, Sigma-Aldrich explicitly states that 'sigma-aldrich does not collect analytical data for this product' and sells it 'AS-IS,' indicating its status as a specialized research chemical rather than a commodity building block . By comparison, phenethyl formate (CAS 104-62-1) is widely available from multiple vendors (e.g., ChemImpex, CymitQuimica) in bulk quantities (gram to kilogram scale) as a flavor and fragrance ingredient, with well-characterized physical properties (bp 226 °C, density 1.058 g/mL at 25 °C) . N-Formyltyramine (CAS 13062-78-7) has limited commercial availability with a density of 1.152 g/cm³ but no curated screening-collection listing . The inclusion of 4-formamidophenethyl formate in the AldrichCPR collection—despite the absence of analytical characterization—signals that Sigma-Aldrich has identified it as structurally unique and potentially valuable for discovery screening, a status not conferred upon its simpler mono-functional analogs .

Supplier Curation
Supplier review
AldrichCPR collection (25 mg, no analytical data); comparators are bulk commodities or limited listing
Supplier-identified uniqueness; independent purity verification required
Sigma-Aldrich sells AS-IS; analytical data not collected
Chemical procurement Screening collection AldrichCPR Supplier comparison

Hydrogen-Bonding Donor/Acceptor Profile Differentiates 4-Formamidophenethyl Formate from Mono-Formyl Phenethyl Analogs for Supramolecular and Crystallographic Applications

4-Formamidophenethyl formate presents a computed hydrogen-bonding profile of 1 donor (formamide N–H) and 4 acceptors (formamide C=O, formate ester C=O, and two formate ester O atoms), along with 6 rotatable bonds and an exact mass of 193.07389 Da . In comparison, N-formyltyramine (CAS 13062-78-7, C₉H₁₁NO₂, MW 165.19) provides 2 hydrogen bond donors (phenolic O–H and formamide N–H) and 2 acceptors, with a density of 1.152 g/cm³—offering a different H-bonding topology that favors different crystal packing motifs . Phenethyl formate (CAS 104-62-1, C₉H₁₀O₂, MW 150.17) provides 0 donors and 2 acceptors (ester carbonyl and ether oxygen), making it incapable of acting as a hydrogen bond donor in co-crystal formation . The presence of 4 H-bond acceptors on 4-formamidophenethyl formate, combined with a single donor, creates a directional H-bonding motif distinct from both comparators, which has implications for co-crystallization screens, supramolecular synthon design, and solid-form patent strategies where control over intermolecular interactions is critical .

H‑Bond Profile
Reported
Target: 1 HBD, 4 HBA
N‑Formyltyramine: 2 HBD, 2 HBA
Phenethyl formate: 0 HBD, 2 HBA
Distinct topology for co‑crystal engineering; not replicated by comparators
Computed descriptors (PubChem); experimental co‑crystal screens recommended
Hydrogen bonding Crystal engineering Supramolecular chemistry Physicochemical property comparison

4-Formamidophenethyl Formate (CAS 14984-13-5): Evidence-Backed Research and Industrial Application Scenarios


Orthogonal Deprotection Strategies in Multi-Step Synthesis of Complex Pharmacophores

The demonstrated hydrolytic reactivity differential between formate ester and formamide groups (approximately 17–23 kJ/mol barrier difference) makes 4-formamidophenethyl formate an ideal scaffold for sequential, chemoselective deprotection protocols [1]. In a multi-step synthesis, the O-formyl group can be selectively hydrolyzed under mild acidic or basic aqueous conditions (pH 3–5 or pH 9–10, room temperature) to reveal a free hydroxyl handle, while the N-formyl group remains intact for later-stage deprotection under more forcing conditions (prolonged reflux in aqueous acid or hydrogenolysis). This orthogonal deprotection capability is unavailable from either phenethyl formate (only one cleavable group) or N-formyltyramine (only one cleavable group), and is specifically valuable in the construction of benzazepine and related nitrogen-containing heterocyclic pharmacophores as documented in US 4,282,146 [2].

Medicinal Chemistry Building Block for 3-Substituted Benzazepine Libraries Targeting Dopamine and Cardiovascular Receptors

As validated by US Patent 4,282,146, 4-formamidophenethyl formate serves as a key intermediate in the synthesis of 3-substituted-1,2,4,5-tetrahydro-7,8-dimethoxy-3H,3-benzazepines—a privileged scaffold class for dopamine D₁ receptor ligands and cardiovascular agents [2]. The patent describes a three-step sequence: (1) condensation with a halo-acetaldehyde dialkylacetal, (2) BF₃-mediated ring closure, and (3) reductive cleavage, yielding the target benzazepine in 'excellent yields' [2]. The resulting benzazepine intermediate (CAS 74888-04-3) has a calculated LogP of 3.3, placing it in a favorable lipophilicity range for CNS penetration. Procurement of 4-formamidophenethyl formate directly enables access to this specific, patent-precedented benzazepine scaffold—a synthetic entry point that phenethyl formate and N-formyltyramine cannot provide due to their structural incompleteness [2].

Co-Crystallization and Solid-Form Screening Leveraging Distinctive Hydrogen-Bonding Topology

With 4 hydrogen bond acceptors and 1 hydrogen bond donor arranged on a semi-flexible scaffold (6 rotatable bonds), 4-formamidophenethyl formate offers a unique H-bonding topology for co-crystal engineering [3]. The single donor (formamide N–H) provides a directional interaction point, while the four acceptor sites (two carbonyl oxygens, two formate ester oxygens) create a multi-dentate acceptor surface. This contrasts with N-formyltyramine (2 donors, 2 acceptors) and phenethyl formate (0 donors, 2 acceptors), neither of which can replicate this specific H-bonding pattern [3]. For solid-form patent strategies and pharmaceutical co-crystal screens aimed at modulating solubility, dissolution rate, or hygroscopicity of active pharmaceutical ingredients, 4-formamidophenethyl formate provides a structurally validated co-former candidate with a computable differentiation in interaction capacity relative to simpler formyl-containing analogs [3].

Early Discovery Screening Collections and Fragment-Based Drug Discovery (FBDD) Libraries

The inclusion of 4-formamidophenethyl formate in the Sigma-Aldrich AldrichCPR collection—a curated set of unique chemicals for early discovery—positions it as a pre-vetted diversity element for screening libraries . At a molecular weight of 193.20 Da, it falls within the optimal fragment range for fragment-based drug discovery (typically MW < 250 Da), and its 14 heavy atoms, 4 H-bond acceptors, and 6 rotatable bonds provide a balanced profile of polarity and flexibility compatible with fragment library design guidelines (Rule of Three: MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3—though the compound slightly exceeds the HBA guideline, providing additional polar interaction capacity) [3]. The absence of analytical characterization data from Sigma-Aldrich necessitates in-house purity verification (HPLC, NMR) upon receipt, but the curated status signals structural uniqueness that generic, multi-vendor commodity chemicals do not possess .

Application
Selection Property
Validation Focus
Orthogonal Deprotection Strategies
Dual formyl reactivity centers
Selective ester cleavage under mild conditions; formamide stability confirmation
Benzazepine Library Synthesis
Patent-validated intermediate
Reaction yield and N‑alkylation step fidelity per US 4,282,146
Co‑Crystal Engineering
Hydrogen‑bond donor/acceptor topology
Co‑crystal formation with target APIs; interaction pattern verification
Fragment‑Based Discovery
AldrichCPR curated screening member
Structural uniqueness confirmation; fragment library compliance assessment
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